Cefditoren Pivoxil Cefditoren Pivoxil Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Cefditoren pivoxil is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 117467-28-4
VCID: VC21345214
InChI: InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1
SMILES: CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Molecular Formula: C25H28N6O7S3
Molecular Weight: 620.7 g/mol

Cefditoren Pivoxil

CAS No.: 117467-28-4

Cat. No.: VC21345214

Molecular Formula: C25H28N6O7S3

Molecular Weight: 620.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefditoren Pivoxil - 117467-28-4

CAS No. 117467-28-4
Molecular Formula C25H28N6O7S3
Molecular Weight 620.7 g/mol
IUPAC Name 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1
Standard InChI Key AFZFFLVORLEPPO-BFQXLQLQSA-N
Isomeric SMILES CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
SMILES CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Canonical SMILES CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Appearance Off-White to Pale Yellow Solid
Melting Point 127-129 °C
127 - 129 °C

Chemical Structure and Properties

Cefditoren pivoxil is chemically described as (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-[(Z)-2-(2-aminothiazol-4-yl)-2-methoxy-iminoacetamido]-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate . This complex structure incorporates key elements that contribute to its antimicrobial properties and pharmacokinetic profile.

The compound has an empirical formula of C25H28N6O7S3 and a molecular weight of 620.73 . The structure includes a pivaloyloxymethyl ester group that serves as the prodrug moiety, facilitating improved oral absorption. Upon absorption, this group is cleaved by esterases to release the active cefditoren component.

In its pharmaceutical form, cefditoren pivoxil is available as an amorphous, light yellow powder. It exhibits specific solubility characteristics, being freely soluble in dilute hydrochloric acid, soluble in ethanol at levels equal to 6.06 mg/mL, and minimally soluble in water (<0.1 mg/mL) . These properties influence its formulation and bioavailability.

Commercially, cefditoren pivoxil is available in tablet form containing either 200 mg or 400 mg of cefditoren as cefditoren pivoxil. The tablets include inactive ingredients such as croscarmellose sodium, mannitol, magnesium stearate, sodium caseinate (a milk protein), and sodium tripolyphosphate, with a coating containing carnauba wax, hypromellose, polyethylene glycol, and titanium dioxide .

Pharmacokinetics

Absorption

The absorption profile of cefditoren pivoxil is significantly influenced by food intake and gastrointestinal conditions. Following oral administration, cefditoren pivoxil is absorbed from the gastrointestinal tract and subsequently hydrolyzed to its active form, cefditoren, by esterases . Under fasting conditions, the estimated absolute bioavailability of cefditoren pivoxil is approximately 14%, which increases slightly to 16.1 ± 3.0% when administered with a low-fat meal .

Food has a substantial impact on the absorption of cefditoren pivoxil. Administration following a high-fat meal results in a 70% increase in mean area under the concentration-time curve (AUC) and a 50% increase in maximum plasma concentration (Cmax) compared to administration in the fasted state . Specifically, after a high-fat meal, the Cmax averages 3.1 ± 1.0 μg/mL following a single 200 mg dose and 4.4 ± 0.9 μg/mL following a 400 mg dose .

Maximal plasma concentrations of cefditoren under fasting conditions average 1.8 ± 0.6 μg/mL after a single 200 mg dose and typically occur 1.5 to 3 hours following administration . It's important to note that cefditoren exhibits less than dose-proportional increases in Cmax and AUC at doses of 400 mg and above, suggesting saturation of absorption or metabolism at higher doses .

Clinical Applications

Dosage Regimens

Dosage regimens for cefditoren pivoxil vary based on the indication, patient population, and regional guidelines. For adults and adolescents, the standard dosing for most indications is typically 200 mg or 400 mg twice daily, with the duration of therapy depending on the specific infection being treated.

In pediatric populations, various dosing regimens have been studied:

  • 3 mg/kg three times daily for 5-7 days has been used in several studies

  • 4-6 mg/kg twice daily (maximum dose 300 mg/day) for 14 days has been studied for certain indications

  • 6 mg/kg three times daily after meals for 7 days has been used in studies of high-dose therapy for children with bacterial pneumonia, acute otitis media, or acute rhinosinusitis

For chronic obstructive pulmonary disease (COPD) exacerbations, a regimen of 200 mg three times daily for 7 days has been studied .

It's important to note that cefditoren pivoxil should be administered with food to enhance absorption . The specific dosage should be adjusted based on the severity of infection, susceptibility of the causative organism, and the patient's renal function when appropriate.

Clinical Efficacy

Respiratory Tract Infections

Cefditoren pivoxil has demonstrated significant efficacy in the treatment of various respiratory tract infections, as evidenced by multiple clinical studies. In the treatment of acute exacerbations of chronic bronchitis and community-acquired pneumonia, cefditoren pivoxil has shown good clinical and bacteriological efficacy .

In a prospective, multicenter study evaluating cefditoren pivoxil for acute exacerbations of COPD, a cure rate of 65.2% was achieved with a 7-day course of 200 mg three times daily . This study revealed an interesting finding that previous experience of acute exacerbations significantly affected the cure rate: none of the three patients who had at least two prior exacerbations were cured, while 15 of the 20 patients with one or fewer prior exacerbations were cured (p = 0.032) . The microbiological eradication rate in this study was impressively high at 88.9% .

For pediatric respiratory infections, a clinical study of high-dose cefditoren pivoxil (6 mg/kg/dose three times daily) demonstrated excellent efficacy in bacterial pneumonia, with a 100% clinical efficacy rate (14/14 subjects) . The same study showed an 89.9% efficacy rate (71/79 subjects) for acute otitis media and 92.3% (12/13 subjects) for acute rhinosinusitis .

Comparative Studies

Several studies have compared the efficacy of cefditoren pivoxil with other commonly used antibiotics. In pediatric patients with pharyngitis, cefditoren pivoxil (3 mg/kg three times daily for 5 days) was compared to amoxicillin (10 mg/kg three times daily for 10 days) . Against 258 isolates with MIC90 values of 0.06 μg/mL for amoxicillin and ≤0.03 μg/mL for cefditoren, the eradication rates were nearly identical: 99% with cefditoren pivoxil and 100% with amoxicillin . Recurrence rates during the 4-week follow-up period were similar: 7.8% in the cefditoren pivoxil arm and 9.7% in the amoxicillin arm .

These comparative studies consistently demonstrate that cefditoren pivoxil provides efficacy comparable to established antibiotics while often offering the advantage of shorter treatment durations or activity against resistant pathogens .

Antimicrobial Spectrum and Resistance

Cefditoren pivoxil exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it valuable for treating various infections. It is particularly effective against common respiratory pathogens, including Streptococcus pneumoniae (including some penicillin-resistant strains), Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes .

The drug is stable to hydrolysis by many common beta-lactamases, which enhances its utility against beta-lactamase-producing strains of H. influenzae, H. parainfluenzae, and M. catarrhalis . This property gives cefditoren pivoxil an advantage in treating infections caused by these increasingly common resistant organisms.

It's important to note that cefditoren pivoxil should be used judiciously to prevent the development of resistance. As stated in its prescribing information, it "should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria" to maintain its effectiveness and that of other antibacterial drugs .

Special Populations

Pediatric Use

Cefditoren pivoxil has been studied extensively in pediatric populations, demonstrating both efficacy and safety in children with various infections. While the standard approval in many countries is for use in adolescents aged 12 years and older , several studies have investigated its use in younger children.

In one clinical study, high-dose cefditoren pivoxil (6 mg/kg/dose three times daily) was administered to children with bacterial pneumonia, acute otitis media, or acute rhinosinusitis . The study population included children with ages ranging from infancy to 12 years. The results demonstrated excellent efficacy across all three indications, with particularly high success rates in bacterial pneumonia (100%) .

Another study by Ozaki et al. randomized children (mean age approximately 5 years) to receive either 3 mg/kg cefditoren pivoxil three times daily for 5 days or amoxicillin for 10 days for the treatment of pharyngitis . The shorter 5-day course of cefditoren pivoxil achieved comparable results to the standard 10-day course of amoxicillin, which could offer advantages in terms of compliance and convenience .

In terms of medication compliance, cefditoren pivoxil has been reported to be well-accepted by pediatric patients. In the high-dose study, the drug was rated as "easy to take" in 93.0% (107/115 subjects) of the compliance analysis population .

Elderly Patients

While specific information about cefditoren pivoxil use in elderly patients is limited in the provided search results, considerations for this population typically include assessment of renal function and potential drug interactions due to polypharmacy, which is common in elderly patients.

The relatively short half-life of cefditoren (1.6 ± 0.4 hours in young healthy adults) and its primary elimination through renal excretion suggest that dose adjustments may be necessary in elderly patients with decreased renal function. As with many antibiotics, careful monitoring for adverse effects and efficacy is recommended in this population.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator